Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)-

Overview

Description

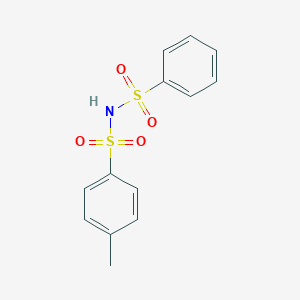

Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties. This particular compound is characterized by the presence of a benzenesulfonamide group substituted with a 4-methyl group and a phenylsulfonyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- typically involves the reaction of 4-methylbenzenesulfonyl chloride with aniline in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and high throughput. The reaction conditions are optimized to minimize by-products and maximize yield .

Types of Reactions:

Oxidation: Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide; acidic or neutral conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically in anhydrous solvents.

Substitution: Various nucleophiles; often requires a catalyst or specific reaction conditions.

Major Products Formed:

Oxidation: Formation of sulfonic acids or sulfonate esters.

Reduction: Formation of amines or other reduced derivatives.

Substitution: Formation of substituted sulfonamides or other derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting carbonic anhydrase enzymes.

Medicine: Explored for its anticancer and antimicrobial properties, showing promise in the treatment of various cancers and bacterial infections.

Industry: Utilized in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase. The compound binds to the active site of the enzyme, preventing its normal function and leading to a decrease in the enzyme’s activity. This inhibition can result in various biological effects, including the suppression of tumor growth and the inhibition of bacterial proliferation .

Comparison with Similar Compounds

- Benzenesulfonamide, 4-methyl-

- Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-

- Benzenesulfonamide, 4-methyl-N-(2-phenylethynyl)-

Comparison: Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- is unique due to its dual substitution with both a 4-methyl group and a phenylsulfonyl group. This structural feature imparts distinct biological activities and chemical reactivity compared to other similar compounds. For instance, the presence of the phenylsulfonyl group enhances its ability to inhibit carbonic anhydrase enzymes, making it more effective as an anticancer and antimicrobial agent .

Biological Activity

Benzenesulfonamides, particularly derivatives like 4-methyl-N-(phenylsulfonyl)- , have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial properties, supported by experimental data and case studies.

Chemical Structure and Synthesis

The compound 4-methyl-N-(phenylsulfonyl)- belongs to a class of sulfonamide compounds characterized by the presence of a sulfonamide group (-SO2NH2) attached to an aromatic ring. The synthesis typically involves the reaction of 4-methylbenzenesulfonyl chloride with appropriate amines or other nucleophiles, leading to various derivatives with enhanced biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzenesulfonamide derivatives. For instance, a study demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, including MDA-MB-231 (breast cancer) and HCT-116 (colon cancer).

Key Findings:

- Compound 4e showed an IC50 value of 0.3287 mg/mL against MDA-MB-231 cells, indicating potent activity comparable to standard anticancer agents like cisplatin .

- The mechanism of action often involves apoptosis induction, as evidenced by increased annexin V-FITC positivity in treated cells .

Anti-inflammatory Activity

Benzenesulfonamides also exhibit anti-inflammatory properties. A study evaluated their effects on perfusion pressure and coronary resistance using an isolated rat heart model.

Experimental Design:

| Group | Compound | Dose |

|---|---|---|

| I | Control | Krebs-Henseleit solution only |

| II | Benzenesulfonamide | 0.001 nM |

| III | Compound 2 | 0.001 nM |

| IV | Compound 3 | 0.001 nM |

| V | Compound 4 | 0.001 nM |

| VI | Compound 5 | 0.001 nM |

Results indicated that 4-(2-amino-ethyl)-benzenesulfonamide significantly decreased perfusion pressure and coronary resistance compared to controls .

Antimicrobial Activity

The antimicrobial efficacy of benzenesulfonamide derivatives has been extensively studied, particularly in the context of rising antibiotic resistance.

Antimicrobial Efficacy:

- Compound 4d exhibited a minimum inhibitory concentration (MIC) of 6.72 mg/mL against E. coli, while 4h showed similar potency against S. aureus .

- The compounds were also tested for their ability to inhibit biofilm formation, which is crucial in preventing chronic infections.

Case Studies and Research Findings

- Cytotoxicity Studies : A series of new benzenesulfonamide derivatives were synthesized and tested for cytotoxicity against various cancer cell lines using MTT assays. The results showed that some derivatives had IC50 values significantly lower than those of standard treatments .

- Inflammation Models : In vivo studies demonstrated that certain sulfonamide derivatives reduced inflammation markers in animal models, supporting their potential use in treating inflammatory diseases .

- Antimicrobial Resistance : A comprehensive review on the use of benzenesulfonamides as alternatives to traditional antibiotics highlighted their effectiveness against resistant bacterial strains, emphasizing their role in modern therapeutic strategies .

Properties

IUPAC Name |

N-(benzenesulfonyl)-4-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4S2/c1-11-7-9-13(10-8-11)20(17,18)14-19(15,16)12-5-3-2-4-6-12/h2-10,14H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBPSWVGSUGQOSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4065810 | |

| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14706-41-3 | |

| Record name | 4-Methyl-N-(phenylsulfonyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14706-41-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014706413 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-methyl-N-(phenylsulfonyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4065810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(phenylsulphonyl)-p-toluenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.214 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.